phenyl N-(2,2,2-trifluoroethyl)carbamate
Description
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
phenyl N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
BAFCHDGEGUNIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Intermediates
The most widely reported method involves reacting 2,2,2-trifluoroethylamine with phenyl chloroformate. This two-step process proceeds through an intermediate isocyanate or carbamoyl chloride.
Reaction Conditions :
- Step 1 : 2,2,2-Trifluoroethylamine hydrochloride is neutralized with sodium carbonate in dichloromethane at 5–10°C.
- Step 2 : Phenyl chloroformate is added dropwise to form the carbamate. Triethylamine is used to scavenge HCl, with yields reaching 75–85%.
Optimization Insights :
- Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.
- Temperature control (<10°C) minimizes side reactions such as urea formation.
Coupling Agent-Mediated Synthesis
Alternative routes employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Procedure :
- 2,2,2-Trifluoroethanol reacts with phenyl isocyanate in the presence of DCC (1.1 equiv) in THF at 25°C.
- The reaction is monitored by TLC, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6–8 hours |
| Purity (HPLC) | ≥98% |
This method avoids volatile intermediates but requires stoichiometric coupling agents, increasing costs.
One-Pot Synthesis Using Bis(2,2,2-Trifluoroethyl) Carbonate
A scalable one-pot approach leverages bis(2,2,2-trifluoroethyl) carbonate (BTC) for in situ carbamate formation:
- BTC (1.1 equiv) reacts with aniline derivatives in dichloromethane at 0°C.
- 2,2,2-Trifluoroethylamine is introduced, followed by triethylamine (1.5 equiv).
Advantages :
Photochemical Synthesis
Recent advances utilize UV irradiation for oxidative coupling:
- Tetrachloroethylene (TCE) is irradiated under O₂ to generate trichloroacetyl chloride.
- Reaction with 2,2,2-trifluoroethylamine forms the carbamate via a radical mechanism.
Conditions :
Industrial-Scale Production
Continuous flow systems enhance reproducibility for bulk synthesis:
- Reactors : Microfluidic channels with residence time ≤5 minutes.
- Catalysts : Immobilized lipases (e.g., Candida antarctica) enable enzymatic carbamate formation at 40°C, reducing waste.
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 89% |
| Purity | 95% | 99% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|
| Chloroformate | 85 | High | 120 | Moderate |
| Coupling Agents | 72 | Moderate | 180 | High |
| One-Pot BTC | 83 | High | 95 | Low |
| Photochemical | 70 | Low | 210 | Moderate |
| Flow Synthesis | 89 | Very High | 80 | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Typically yields oxidized derivatives of the phenyl group.
Reduction: Produces reduced forms of the carbamate or phenyl group.
Scientific Research Applications
Phenyl N-(2,2,2-trifluoroethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which phenyl N-(2,2,2-trifluoroethyl)carbamate exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares phenyl N-(2,2,2-trifluoroethyl)carbamate with key analogs:
Key Observations:
Electron-Withdrawing Effects : The trifluoroethyl group enhances electrophilicity, making carbamates more reactive toward nucleophiles compared to ethyl or phenyl analogs. For example, trifluoroethyl carbamates (pKa ~12) exhibit moderate reactivity, preventing symmetrical urea formation during synthesis (unlike ethyl carbamates) .
Biological Activity: Analogs like 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate () are explored in β-secretase (BACE1) inhibition for Alzheimer’s disease, where fluorine atoms improve metabolic stability and binding affinity .
Synthetic Utility: The trifluoroethyl group’s volatility (by-product: 2,2,2-trifluoroethanol) simplifies purification in one-pot syntheses (). This contrasts with ethyl carbamates, which require additional steps to remove non-volatile by-products .
Physicochemical Properties
- Solubility and Stability: Fluorine atoms increase lipophilicity, enhancing membrane permeability. For instance, this compound is likely more lipophilic than non-fluorinated analogs like ethyl N-phenylcarbamate.
- Conformational Dynamics : highlights that the -CH2CF3 group in carbamates creates distinct E/Z isomers due to restricted rotation around the C–N bond. This property is exploited in VT-NMR studies to quantify rotational barriers .
Biological Activity
Phenyl N-(2,2,2-trifluoroethyl)carbamate is a compound that has garnered attention for its potential biological activities. The incorporation of the trifluoroethyl group is known to enhance lipophilicity, which can significantly affect the compound's pharmacokinetics and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety increases the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability. This characteristic is crucial for its potential use as a pharmaceutical agent.
Enzyme Inhibition
Research indicates that carbamates, including this compound, can act as inhibitors of serine hydrolases. Inhibitors of this enzyme class are significant in treating various diseases such as obesity and diabetes. Studies have shown that carbamates can selectively inhibit serine hydrolases in vivo, demonstrating minimal cross-reactivity with other proteins in mouse tissue proteomes .
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of Serine Hydrolases :
A study employed activity-based protein profiling (ABPP) to assess the reactivity of various carbamates with serine hydrolases across mouse tissues. The findings indicated that this compound exhibited significant inhibition potency against monoacylglycerol lipase (MAGL), a key enzyme involved in lipid metabolism . -
Anticancer Screening :
The National Cancer Institute's screening program evaluated several trifluoroethyl-substituted ureas and carbamates for anticancer properties. This compound demonstrated moderate activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy . -
Proteomic Profiling :
A proteome-wide profiling study identified diverse classes of carbamates that react selectively with serine hydrolases. This study highlighted the versatility of carbamates in developing selective inhibitors for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
